molecular formula C13H13NO3 B1438760 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid CAS No. 1156524-53-6

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid

Cat. No.: B1438760
CAS No.: 1156524-53-6
M. Wt: 231.25 g/mol
InChI Key: HHTKAJYLLQQPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a furan ring and a benzoic acid moiety. This compound is used as a reference substance for drug impurities and reagents, making it valuable in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid typically involves the reaction of furan-2-ylmethylamine with methyl benzoate under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety can bind to active sites on enzymes, blocking their function. These interactions can lead to various biological effects, such as antibacterial and antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Furan-2-ylmethyl)amino]benzoic acid
  • N’-acryloyl-N’-phenylfuran-2-carbohydrazide
  • 2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid

Uniqueness

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid is unique due to its specific combination of a furan ring and a benzoic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it versatile in various research applications .

Properties

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-14(9-10-5-4-8-17-10)12-7-3-2-6-11(12)13(15)16/h2-8H,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTKAJYLLQQPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.